1-Boc-piperidin-4-ylacetic acid

Medicinal Chemistry Organic Synthesis Crystallization

1-Boc-piperidin-4-ylacetic acid (CAS 157688-46-5), also known as 2-[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid, is a bifunctional building block widely utilized in pharmaceutical research and organic synthesis. This compound integrates a piperidine ring, an N-Boc (tert-butoxycarbonyl) protecting group, and a pendant acetic acid moiety.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 157688-46-5
Cat. No. B115754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-piperidin-4-ylacetic acid
CAS157688-46-5
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyZXFLMSIMHISJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-piperidin-4-ylacetic Acid (CAS 157688-46-5): Procurement Specifications and Baseline Characteristics for Medicinal Chemistry Applications


1-Boc-piperidin-4-ylacetic acid (CAS 157688-46-5), also known as 2-[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid, is a bifunctional building block widely utilized in pharmaceutical research and organic synthesis [1]. This compound integrates a piperidine ring, an N-Boc (tert-butoxycarbonyl) protecting group, and a pendant acetic acid moiety . Commercially available from multiple reputable suppliers, standard technical specifications include a molecular formula of C12H21NO4, a molecular weight of 243.30 g/mol, and an assay purity commonly specified as ≥97% .

Why Generic Substitution of 1-Boc-piperidin-4-ylacetic Acid (CAS 157688-46-5) with In-Class Analogs Is Not Scientifically Valid


1-Boc-piperidin-4-ylacetic acid occupies a unique chemical space that cannot be substituted by simple replacement with seemingly similar piperidine derivatives. The critical differentiator is the precise combination of three features: (1) the N-Boc protecting group, which imparts orthogonal acid-labile protection and modulates lipophilicity, (2) the 4-position of the piperidine ring for the side chain, and (3) the two-carbon spacer (acetic acid) which distinguishes it from the one-carbon spacer (carboxylic acid) analogs . Replacing this compound with an unprotected piperidin-4-ylacetic acid salt, for instance, introduces a nucleophilic secondary amine that can participate in off-target reactions during multi-step syntheses . Conversely, substituting with 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4) alters both the steric profile and the electronic character of the functional group, impacting subsequent amide coupling yields and final compound potency . The following section provides the quantitative evidence underpinning these critical distinctions.

Quantitative Procurement Evidence: How 1-Boc-piperidin-4-ylacetic Acid (CAS 157688-46-5) Compares to Its Closest Analogs


Physical Form and Melting Point: A Critical Distinction for Handling and Purity Assessment

The melting point of 1-Boc-piperidin-4-ylacetic acid (96-102°C) is significantly higher than that of its positional isomer, 1-Boc-piperidine-3-acetic acid (76-79°C) . This 20-23°C difference directly impacts physical handling, storage stability, and purification strategies. The higher melting point of the 4-isomer indicates stronger intermolecular forces in the solid state, which often correlates with better crystallinity and easier isolation during workup [1]. For procurement, a higher and sharper melting point serves as a more reliable initial indicator of purity.

Medicinal Chemistry Organic Synthesis Crystallization

LogP Comparison: Quantifying the Lipophilicity Advantage of the Acetic Acid Spacer

The computed partition coefficient (XLogP3-AA) for 1-Boc-piperidin-4-ylacetic acid is 1.4, placing it in a favorable range for oral bioavailability and CNS penetration according to Lipinski's guidelines [1]. In contrast, the computed LogP for the direct carboxylic acid analog, 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4), is 1.1, making it more polar and less likely to passively diffuse across biological membranes [2]. The 0.3 LogP unit increase, while modest, translates to a predicted ~2-fold increase in membrane permeability.

Lipophilicity Drug Design ADME

Acidity (pKa): The Two-Carbon Spacer's Impact on Chemical Reactivity

The predicted pKa of 1-Boc-piperidin-4-ylacetic acid is 4.66 ± 0.10, which is nearly identical to that of its 3-isomer (4.65 ± 0.10) . This data confirms that the position of the acetic acid chain on the piperidine ring has a negligible effect on the acid's strength. However, when compared to the carboxylic acid analog, 1-Boc-piperidine-4-carboxylic acid (pKa ~3.4-3.6), the difference is over one log unit . This difference is crucial for chemoselective deprotonation and reactivity in amide bond formations under mildly basic conditions.

Chemical Reactivity pKa Amide Coupling

Storage Stability: Validating Ambient Temperature Suitability for the 4-Isomer

1-Boc-piperidin-4-ylacetic acid is recommended for long-term storage at room temperature in a cool, dry place . This is a significant logistical and cost advantage compared to its 3-isomer, 1-Boc-piperidine-3-acetic acid, which requires storage at refrigerated temperatures (2-8°C) . The ability to store the 4-isomer at ambient conditions reduces energy costs, simplifies inventory management, and lowers the risk of compound degradation due to temperature fluctuations or freezer failures.

Chemical Stability Storage Logistics

Strategic Application Scenarios for 1-Boc-piperidin-4-ylacetic Acid (CAS 157688-46-5) in Pharmaceutical R&D and Chemical Synthesis


Synthesis of Lonafarnib and Farnesyltransferase Inhibitors

1-Boc-piperidin-4-ylacetic acid is a key intermediate in the synthesis of Lonafarnib, a potent farnesyltransferase inhibitor approved for Hutchinson-Gilford Progeria Syndrome and under investigation for various cancers . In the synthetic route, the compound's acetic acid moiety is coupled to a tricyclic core, and the Boc protecting group allows for orthogonal deprotection to install the final piperidine fragment . Procurement of this specific isomer, with its validated quality and ambient storage stability, is critical for ensuring reproducible synthetic yields and meeting pharmaceutical manufacturing timelines.

Late-Stage Diversification via Amide Bond Formation

The pendant acetic acid group of 1-Boc-piperidin-4-ylacetic acid provides an ideal handle for late-stage diversification through robust amide bond formation. The compound's predicted pKa of 4.66 allows for efficient activation with common coupling reagents (e.g., HATU, EDCI) under mildly basic conditions, a reactivity profile that is distinct from the more acidic 1-Boc-piperidine-4-carboxylic acid . This enables the rapid synthesis of compound libraries to explore structure-activity relationships around the piperidine core in drug discovery programs .

Generation of Unprotected Piperidin-4-ylacetic Acid Scaffolds

The N-Boc protecting group on 1-Boc-piperidin-4-ylacetic acid is selectively and quantitatively cleaved under acidic conditions (e.g., 4 M HCl in dioxane) to yield piperidin-4-ylacetic acid hydrochloride, a versatile scaffold for further functionalization . This deprotection step is highly reliable and contrasts with the more complex and sometimes lower-yielding deprotections required for other N-protecting groups like Cbz or Fmoc. The ease and predictability of this transformation make 1-Boc-piperidin-4-ylacetic acid a preferred starting material for generating free secondary amines in multi-step syntheses.

Optimization of CNS Drug Candidates

With a computed LogP of 1.4, 1-Boc-piperidin-4-ylacetic acid falls within the optimal lipophilicity range (LogP 1-3) for CNS drug candidates, balancing membrane permeability with aqueous solubility [1]. Compared to the more polar 1-Boc-piperidine-4-carboxylic acid (LogP 1.1), the acetic acid spacer provides a tangible 0.3 LogP unit increase that can significantly improve blood-brain barrier penetration potential [1]. This property makes it a strategically advantageous building block for medicinal chemists designing therapeutics targeting neurological disorders.

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